SID-530 -

SID-530

Catalog Number: EVT-287892
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Synthesis Analysis

The synthesis of SID-530 involves the preparation of docetaxel from its precursor compounds through a series of chemical reactions. The key steps include:

  1. Extraction: Docetaxel is derived from the bark of the yew tree, where it is extracted and purified.
  2. Modification: The extracted compound undergoes semi-synthetic modifications to enhance its therapeutic efficacy and reduce side effects.
  3. Formulation: The final product is formulated with hydroxypropyl-beta-cyclodextrin to improve solubility and stability for intravenous administration.

The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular formula of SID-530 is C20H28N4O6C_{20}H_{28}N_{4}O_{6}. The structure consists of a complex arrangement that includes multiple functional groups contributing to its pharmacological activity. The presence of a taxane core structure is critical for its mechanism of action, which involves binding to tubulin and stabilizing microtubules.

Structural Data

  • Molecular Weight: Approximately 392.46 g/mol
  • Appearance: Solid powder
  • Synonyms: SID530, SID 530.
Chemical Reactions Analysis

SID-530 participates in several chemical interactions, primarily focused on its mechanism as an antineoplastic agent:

  1. Microtubule Stabilization: Upon administration, SID-530 binds to tubulin, preventing the disassembly of microtubules during cell division.
  2. Cell Cycle Arrest: This stabilization leads to G2/M phase arrest in the cell cycle, ultimately resulting in programmed cell death (apoptosis) in susceptible cancer cells.

These reactions are fundamental for its effectiveness as a chemotherapy agent in treating various cancers .

Mechanism of Action

The mechanism by which SID-530 exerts its therapeutic effects involves:

  1. Binding to Tubulin: SID-530 binds specifically to β-tubulin subunits within microtubules.
  2. Inhibition of Microtubule Dynamics: This binding stabilizes the microtubule structure, inhibiting their normal dynamic instability which is essential for mitotic spindle function during cell division.
  3. Induction of Apoptosis: As a result of disrupted mitosis, cells undergo apoptosis, effectively reducing tumor mass.

This mechanism highlights the importance of microtubule dynamics in cancer cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced by the inclusion of hydroxypropyl-beta-cyclodextrin.
  • Stability: Formulated for stability under physiological conditions.

Chemical Properties

  • pH Range: Typically maintained within a physiological range to ensure compatibility with biological tissues.
  • Storage Conditions: Requires protection from light and should be stored at controlled temperatures to maintain efficacy.

These properties are crucial for ensuring that SID-530 remains effective during storage and administration .

Applications

SID-530 is primarily used in oncology for the treatment of various types of cancer, including breast cancer and non-small cell lung cancer. Its applications extend beyond direct therapeutic use:

  1. Pharmacokinetic Studies: Comparative studies with other formulations (e.g., Taxotere) have demonstrated bioequivalence, providing insights into dosing regimens and patient management .
  2. Research on Drug Delivery Systems: The formulation's characteristics make it a candidate for further research into advanced drug delivery systems that can enhance therapeutic outcomes while minimizing side effects.
Introduction to SID-530 in the Context of Taxane-Based Antineoplastic Research

Historical Development of Taxanes and Their Role in Oncology

The taxane class represents one of oncology's most significant therapeutic advancements, with paclitaxel (Taxol®) first isolated from the Pacific yew tree (Taxus brevifolia) in 1971 [1] [4]. This groundbreaking microtubule-stabilizing agent revolutionized cancer treatment by inhibiting mitosis through promotion of tubulin polymerization and microtubule stabilization, causing cell cycle arrest at the G2/M phase [5]. The initial scarcity of paclitaxel prompted development of docetaxel (Taxotere®), a semi-synthetic analogue derived from 10-deacetylbaccatin III in European yew needles [1]. By 1997, taxanes demonstrated unprecedented clinical utility across multiple malignancies including ovarian, breast, lung, and head and neck cancers, becoming cornerstone agents in both palliative and curative settings [4]. Their clinical success, however, was tempered by significant limitations:

  • Solubility challenges requiring Cremophor EL (paclitaxel) or polysorbate 80 (docetaxel) vehicles
  • Dose-limiting toxicities including myelosuppression and peripheral neuropathy
  • Inherent/acquired drug resistance limiting long-term efficacy [1] [4]

Table 1: Evolution of Taxane-Based Antineoplastic Agents

GenerationRepresentative CompoundsKey AdvancementsClinical Introduction
FirstPaclitaxel, DocetaxelMicrotubule stabilization mechanism1990s (FDA approvals)
SecondNab-paclitaxel, CabazitaxelSolvent-free formulations; blood-brain barrier penetration2005/2010
InvestigationalSID-530Structural optimization for bioequivalence and reduced solvent toxicityPhase 3 (2009) [1] [6]

Emergence of SID-530 as a Semi-Synthetic Second-Generation Taxane Analogue

SID-530 emerged as a strategically optimized taxane analogue developed to overcome the pharmacological limitations of first-generation taxanes while preserving their potent antimitotic activity. Positioned within the second-generation taxane development pipeline, SID-530 was designed as a bioequivalent alternative to docetaxel with improved formulation properties [6]. The compound entered clinical evaluation through a rigorous Phase 3 trial (NCT00931008) designed as a randomized, blinded, two-sequence crossover study. This trial enrolled 42 patients with advanced non-small cell lung cancer (NSCLC) or metastatic breast cancer who had failed prior platinum-based chemotherapy or at least one chemotherapy regimen, respectively [6]. The study's methodological approach featured several innovative design elements:

  • Randomized crossover with two treatment sequences (SID-530 → docetaxel or docetaxel → SID-530)
  • Stratification based on prior docetaxel exposure history
  • Standardized dosing at 75 mg/m² monotherapy with 21-day cycles
  • Strict pharmacokinetic sampling to establish bioequivalence parameters [6]

Pharmacologically, SID-530 shares docetaxel's core diterpenoid structure but incorporates modifications to address excipient-related toxicity. Unlike docetaxel's polysorbate 80-based formulation, SID-530 utilized alternative solubilizing agents to potentially mitigate hypersensitivity reactions while maintaining comparable systemic exposure and therapeutic efficacy [6]. This development represented a strategic shift toward structural optimization rather than novel target discovery within antimitotic drug development.

Table 2: Key Characteristics of SID-530 Clinical Development

ParameterDesign SpecificationClinical Relevance
Study DesignMulticenter, randomized, blinded, two-period crossoverMinimized interpatient variability in bioequivalence assessment
Patient PopulationLocally advanced/metastatic NSCLC or breast cancerTargeted malignancies with established taxane sensitivity
Washout PeriodMinimum 3 weeks between treatmentsEnsured adequate drug clearance for pharmacokinetic analysis
PremedicationOral dexamethasone (16 mg/day × 3 days)Standardized supportive care to enable toxicity comparison
Primary EndpointPharmacokinetic bioequivalenceRegulatory pathway for generic/similar therapeutic agents [6]

Position of SID-530 in Current Antimitotic Drug Development

Within the contemporary landscape of antimitotic agents, SID-530 occupies a distinct niche as a bioequivalent taxane analogue developed through structural refinement rather than novel target discovery. Its development coincided with two parallel trends in oncology therapeutics: (1) the emergence of novel microtubule-targeting agents including epothilones and eribulin, and (2) advanced formulation strategies exemplified by nanoparticle albumin-bound (nab) technology [1] [5]. While these approaches demonstrated clinical success (notably nab-paclitaxel's superior efficacy in metastatic breast cancer), SID-530 pursued a development pathway focused on therapeutic equivalence to existing taxanes with potentially improved tolerability profiles [1].

The compound's clinical positioning reflects a strategic response to several unresolved challenges in taxane therapy:

  • Hypersensitivity reduction: Through formulation excipient optimization
  • Pharmacokinetic standardization: Ensuring consistent drug exposure
  • Cost-effective alternatives: Providing clinically equivalent options [6]

Current research priorities for SID-530 and similar agents include overcoming multidrug resistance mechanisms, particularly the overexpression of P-glycoprotein efflux transporters and β-tubulin isoform shifts that compromise taxane efficacy [1] [5]. Additionally, biomarker-driven approaches are being explored to identify molecular predictors of response, such as TXR1 and TSP1 expression patterns, which showed differential correlation with taxane sensitivity in molecular profiling studies [1].

Table 3: SID-530 in the Context of Modern Antimitotic Drug Development Challenges

Development ChallengeFirst-Generation TaxanesSID-530 Strategic Approach
Solvent-Related ToxicityCremophor EL/polysorbate 80 causing hypersensitivityAlternative formulation excipients
Drug ResistanceP-gp mediated efflux; tubulin mutationsPreserved mechanism with identical molecular target
Therapeutic IndividualizationLimited predictive biomarkersDevelopment alongside companion diagnostics
Novel Target ExplorationMicrotubule targeting onlyComplementary to novel mechanisms (kinase inhibition) [1] [5]

Properties

Product Name

SID-530

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

SID530; SID 530; SID530.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.